(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
Overview
Description
(e)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity in Agricultural Chemistry
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate has been utilized in the synthesis of various bioactive compounds. For instance, it is a key component in the creation of novel strobilurin derivatives, which exhibit significant fungicidal activity against agricultural pathogens like Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua, Chu, Chen, & Yang, 2014). Additionally, its derivatives have been studied for potential use in controlling fungal diseases in crops, as seen in the synthesis of azoxystrobin (Er-peng, 2011).
Applications in Organic Synthesis
The compound plays a crucial role in organic synthesis, particularly in the creation of α,β-unsaturated carbonyl compounds. It's utilized in the stereoselective synthesis of various methoxyacrylates, which are important intermediates in pharmaceuticals and agrochemicals (Baati, Mioskowski, Kashinath, Kodepelly, Lu, & Falck, 2009).
Development of Novel Corrosion Inhibitors
This chemical is also researched for its potential in the development of new corrosion inhibitors. Studies have shown its derivatives to be effective in inhibiting corrosion of metals in acidic environments, offering new pathways for creating more efficient and environmentally friendly corrosion inhibitors (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Safety and Hazards
Future Directions
Future research directions could involve blending biomedical strategies of enzyme prodrug therapy with materials chemistry concerning substances that undergo aggregation-induced emission (AIE), which may comprise a step forward on the long road toward molecular brachytherapy . Another direction could be the development of a fluorescence sensor targeting boronic acids for versatile application in boron neutron capture therapy .
Properties
IUPAC Name |
methyl (E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDLSLTSIRGCF-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1O)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558991 | |
Record name | Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125808-20-0 | |
Record name | Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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